molecular formula C18H26O4 B1325969 Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate CAS No. 898757-75-0

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate

Cat. No. B1325969
M. Wt: 306.4 g/mol
InChI Key: JQAWSPIQJGJYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is a chemical compound with the molecular formula C18H26O4 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is represented by the formula C18H26O4 . This indicates that the molecule is composed of 18 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate has a molecular weight of 306.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is involved in various synthetic and chemical transformation processes. For instance, it has been used in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, a compound synthesized through the Wittig reaction, which is significant in organic chemistry for creating double bonds (Vostrikov et al., 2010). Another study highlights the transformation of ethyl 2-oxo-1-cyclohexanecarboxylate into various esters, demonstrating the compound's reactivity in photochemical reactions (Tokuda et al., 1978).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate are explored for potential therapeutic applications. For example, a series of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives, related to this compound, have been tested for inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an important target in cholesterol management (Hoffman et al., 1985).

Structural and Spectroscopic Studies

Structural and spectroscopic studies involving ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate or its derivatives provide insights into molecular configurations and interactions. The crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined to understand their conformations (Kurbanova et al., 2009).

Biotechnological Applications

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate plays a role in biotechnological research, particularly in studies involving microbial growth and polymer synthesis. For instance, research on Pseudomonas oleovorans, a bacterium that can incorporate alkyl esters of heptanoic acid into poly(β-hydroxyalkanoate), a biodegradable plastic, has utilized similar compounds (Scholz et al., 1994).

Environmental and Analytical Aspects

Studies on ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate also encompass environmental and analytical chemistry. For example, research on the beta-oxidation of 2-ethylhexanoic acid from plasticizers in human urine identified metabolites related to this compound, providing insights into human exposure to environmental contaminants (Walker & Mills, 2001).

Safety And Hazards

The safety and hazards associated with Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety and handling instructions .

properties

IUPAC Name

ethyl 7-oxo-7-(4-propan-2-yloxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAWSPIQJGJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645791
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate

CAS RN

898757-75-0
Record name Ethyl 4-(1-methylethoxy)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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